molecular formula C5H5ClN2 B041692 5-Amino-2-chloropyridine CAS No. 5350-93-6

5-Amino-2-chloropyridine

Cat. No. B041692
CAS RN: 5350-93-6
M. Wt: 128.56 g/mol
InChI Key: QAJYCQZQLVENRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-2-chloropyridine derivatives involves several key steps, starting with basic pyridine structures and introducing amino and chloro groups through substitution reactions. For instance, Gudmundsson et al. (1997) described an efficient large-scale synthesis of 2-amino-4-chloropyridine, which could be used to prepare various polychlorinated 2-aminopyridines, showcasing the versatility of chloro and amino-functionalized pyridines in synthetic chemistry (Gudmundsson et al., 1997).

Molecular Structure Analysis

The molecular structure of 5-Amino-2-chloropyridine is characterized by the presence of an amino group at the 5th position and a chloro group at the 2nd position of the pyridine ring. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions. The work by Pourayoubi et al. (2007) on the redetermination of the crystal structure at 100 K highlights the significance of molecular interactions, such as hydrogen bonding, in stabilizing the crystal structure of 5-Amino-2-chloropyridine (Pourayoubi et al., 2007).

Chemical Reactions and Properties

5-Amino-2-chloropyridine participates in various chemical reactions, including substitution, condensation, and complex formation. Its reactivity is influenced by the presence of electron-donating amino and electron-withdrawing chloro groups, which make it a versatile intermediate in organic synthesis. For example, Ji et al. (2003) demonstrated its chemoselective amination, yielding 5-amino-2-chloropyridine with high purity and yield, highlighting its potential in synthesizing more complex molecules (Ji et al., 2003).

Scientific Research Applications

  • A study by Thanigaimani et al. (2015) discusses a new supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid, which demonstrates promising properties and stability. This cocrystal has potential applications in organic synthesis and catalysis (Thanigaimani et al., 2015).

  • Lopez et al. (2009) presented a novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, which is crucial for the efficient preparation of MGMT inhibitors, indicating its significance in medicinal chemistry (Lopez et al., 2009).

  • Anagnostis and Turnbull (1998) investigated the monohydrate hydrochloride salt of 2-amino-3,5-dichloropyridine, focusing on its hydrogen bonding features. This study contributes to the understanding of bonding in pyridine complexes (Anagnostis & Turnbull, 1998).

  • Raju et al. (2003) explored the electrochemical hydrogenation and carboxylation of 2-amino-5-chloropyridine, which effectively synthesized 6-aminonicotinic acid with good yields. This method is significant in organic synthesis (Raju et al., 2003).

  • Hand and Baker (1989) reported that 2-chloro-5-fluoropyridine (3) is a highly volatile, weakly basic compound with potential applications in organic synthesis and catalysis (Hand & Baker, 1989).

  • Mannaert et al. (1997) developed a method to detect 2-amino-5-chloropyridine in urine, a decomposition product of zopiclone. This finding is crucial for understanding zopiclone metabolism and intake monitoring (Mannaert et al., 1997).

  • Tao et al. (2022) highlighted the toxicity of 5-amino-2-(trifluoromethyl)pyridine, which can cause methemoglobinemia and toxic encephalopathy when inhaled. This research underscores the need for caution in its industrial production (Tao et al., 2022).

  • Gudmundsson et al. (1997) demonstrated an improved large-scale synthesis method for 2-amino-4-chloropyridine. This method allows the convenient preparation of various polychlorinated 2-aminopyridines in higher yields (Gudmundsson et al., 1997).

  • Sundaraganesan et al. (2006) conducted a vibrational analysis of 2-amino-5-chloropyridine, comparing experimental FTIR and FT-Raman spectra with theoretical models. This study aids in understanding the vibrational properties of such compounds (Sundaraganesan et al., 2006).

  • Suthan et al. (2011) studied the crystal growth and physical properties of organic 2-amino-5-chloropyridine single crystals, finding that their crystalline perfection, optical properties, thermal properties, and conductivity increased with temperature (Suthan et al., 2011).

Safety And Hazards

5-Amino-2-chloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJYCQZQLVENRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201716
Record name 5-Amino-2-chloropyridine
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Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloropyridine

CAS RN

5350-93-6
Record name 5-Amino-2-chloropyridine
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Record name 5-Amino-2-chloropyridine
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Record name 5-Amino-2-chloropyridine
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Record name 5-Amino-2-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
M Soyseven, R Keçili, HY Aboul-Enein… - Journal of …, 2021 - academic.oup.com
… method, based on high-performance liquid chromatography with a UV (HPLC-UV) detection system for the sensitive detection of a genotoxic impurity (GTI) 5-amino-2-chloropyridine (…
Number of citations: 2 academic.oup.com
MW Holladay, JT Wasicak, NH Lin, Y He… - Journal of medicinal …, 1998 - ACS Publications
… The preparation of 2-chloro-5-hydroxypyridine (9) from 5-amino-2-chloropyridine according to the literature method proceeded in low yield (<20%) in each of several trials. …
Number of citations: 159 pubs.acs.org
WT Caldwell, FT Tyson, L Lauer - Journal of the American …, 1944 - ACS Publications
The rates of reaction of cerium (IV) and arsenic (III) ions in sulfuric acid solution and with added perchloric, nitric and hydrochloric acid, halogenides, quinone and manganese (II) sulfate …
Number of citations: 57 pubs.acs.org
KL Billingsley, KW Anderson… - Angewandte …, 2006 - Wiley Online Library
… In addition, the sterically hindered 2,6-dimethylphenylboronic acid reacted in 82 % yield with 5-amino-2-chloropyridine (Table 1, entry 2), and similarly electron-deficient boronic acids …
Number of citations: 414 onlinelibrary.wiley.com
AP Krapcho, SN Haydar - Heterocyclic Communications, 1998 - degruyter.com
Facile, temperature dependent displacements of chloride by bromide have been found in the diazotizations of 3-amino-2-chloropyridine (1a) or 5-amino-2-chloropyridine (1b), followed …
Number of citations: 0 www.degruyter.com
YJ Chung - Journal of the Korean Applied Science and Technology, 2004 - koreascience.kr
… Abstract 5-amino-2-chloropyridine, : Diazotization of three aminopyridine such as 3-amino-2… 그 러나 3-Amino-2-chloropyridine, 5-aminO -2-chloropyridine을 일반적인 디아조화 방법 "A"…
Number of citations: 0 koreascience.kr
FE Reinhart - Journal of the Franklin Institute, 1950 - Elsevier
… A solution of 5-amino-2-chloropyridine (12.8 g.) in water (100 ml.) and concentrated hydrochloric acid (60 ml.) was diazotized at 0-5 C. with sodium nitrite (7 g.) in water (30 ml.). This …
Number of citations: 7 www.sciencedirect.com
Y Sümbelli, R Keçili, D Hür, A Ersöz… - Separation Science and …, 2021 - Taylor & Francis
… impurities 2-aminopyridine and 5-amino-2-chloropyridine in model active pharmaceutical … cryogels for 2-aminopyridine and 5-amino-2-chloropyridine were achieved as 93.2 mg g −1 …
Number of citations: 1 www.tandfonline.com
LA Sorbera, L Revel, P Leeson, J Castaner - Drugs of the Future, 2001 - access.portico.org
… by three different ways: a) The reaction of 5-amino-2-chloropyridine (XII) with tert-butyl nitrite and … b) The reaction of 5-amino-2-chloropyridine (XII) with NaNO2 in acidic medium under …
Number of citations: 12 access.portico.org
J Ji, T Li, WH Bunnelle - Organic Letters, 2003 - ACS Publications
… Amination of 5-bromo-2-chloropyridine (1a) catalyzed by a palladium−Xantphos complex predominately gives 5-amino-2-chloropyridine product 3a in 96% isolated yield and excellent …
Number of citations: 114 pubs.acs.org

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